(2R)-2-Amino-N-propylbutanamide;hydrochloride
CAS No.: 2305202-70-2
Cat. No.: VC7278617
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2305202-70-2 |
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Molecular Formula | C7H17ClN2O |
Molecular Weight | 180.68 |
IUPAC Name | (2R)-2-amino-N-propylbutanamide;hydrochloride |
Standard InChI | InChI=1S/C7H16N2O.ClH/c1-3-5-9-7(10)6(8)4-2;/h6H,3-5,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |
Standard InChI Key | ZRYVBGHMMJBKDJ-FYZOBXCZSA-N |
SMILES | CCCNC(=O)C(CC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(2R)-2-Amino-N-propylbutanamide hydrochloride belongs to the class of chiral amino acid derivatives. The compound’s IUPAC name, (2R)-2-aminobutyric acid propylamide hydrochloride, reflects its stereochemistry at the second carbon (R-configuration) and the presence of a propylamide group. The hydrochloride salt form improves its stability and solubility in polar solvents. Key structural features include:
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Chiral center: The R-configuration at C2 influences its biological activity and synthetic utility.
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Amide linkage: The -NHCO- group enhances hydrogen-bonding capacity, critical for interactions in catalytic systems.
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Hydrochloride counterion: Provides ionic character, increasing crystalline stability .
Spectroscopic and Computational Data
PubChem provides computed physicochemical properties essential for characterizing the compound:
Property | Value | Method/Reference |
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Molecular Weight | 180.67 g/mol | PubChem 2.1 |
Hydrogen Bond Donors | 3 | Cactvs 3.4.6.11 |
Hydrogen Bond Acceptors | 2 | Cactvs 3.4.6.11 |
Topological Polar Surface | 55.1 Ų | Cactvs 3.4.6.11 |
LogP (Octanol-Water) | 0.92 (estimated) | XLogP3 |
The SMILES notation (CCCNC(=O)C@@HN.Cl) and InChIKey (ZRYVBGHMMJBKDJ-FYZOBXCZSA-N) enable precise database searches and molecular modeling .
Synthesis and Production
Industrial Synthesis Route
A patented method (CN101684078A) outlines a cost-effective pathway for synthesizing 2-aminobutanamide hydrochloride derivatives :
Step 1: Chlorination of 2-Aminobutyric Acid
2-Aminobutyric acid reacts with bis(trichloromethyl) carbonate (triphosgene) in an organic solvent (e.g., dichloromethane) at −5–110°C to form 4-ethyl-2,5-oxazolidinedione. This intermediate is purified via crystallization.
Step 2: Ammoniation and Acidification
The oxazolidinedione undergoes ammoniation with aqueous ammonia, followed by hydrochloric acid treatment to yield the hydrochloride salt. Key advantages of this route include:
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Yield: >85% purity after recrystallization.
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Safety: Triphosgene reduces phosgene gas risks compared to traditional methods.
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Scalability: Adaptable to continuous-flow reactors for industrial production .
Alternative Synthetic Strategies
While the patent emphasizes triphosgene-mediated chlorination, academic literature suggests thiourea catalysts (e.g., in asymmetric Michael additions) could modify the amide group for specialized applications . For example, thiourea derivatives of similar amides facilitate enantioselective transformations, though direct applications to (2R)-2-amino-N-propylbutanamide remain unexplored .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s chiral amine structure makes it a precursor for:
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Anticonvulsants: Analogous to levetiracetam, which shares a similar pyrrolidine backbone.
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Antiviral agents: Potential protease inhibitor scaffolds via amide bond diversification.
Asymmetric Catalysis
In synthetic chemistry, the R-configured amine group can act as:
- mass of a compound required to prepare a solution of known volume and concentration
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